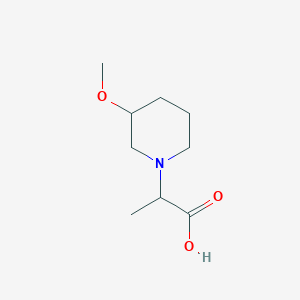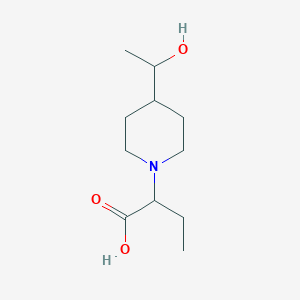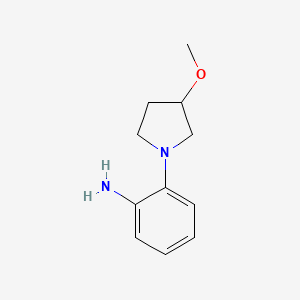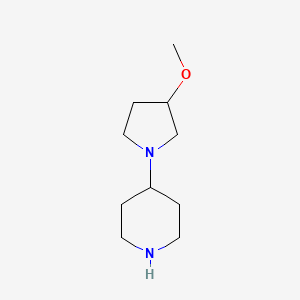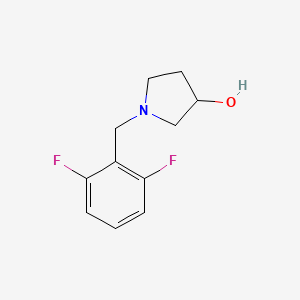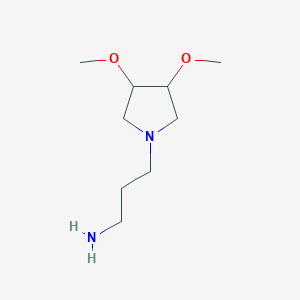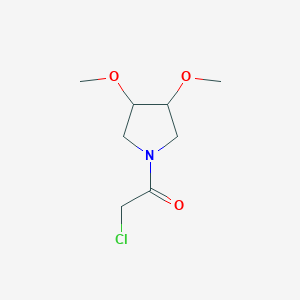![molecular formula C10H13FN2O B1474586 [1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol CAS No. 1566967-00-7](/img/structure/B1474586.png)
[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol
Vue d'ensemble
Description
“[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C10H13FN2O . It has a molecular weight of 196.22 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOCC1CCN(C1)c2cccc(F)n2 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study focused on the synthesis and crystal structure analysis of compounds related to [1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol. It involved the use of substitution reactions and conformational analysis using density functional theory (DFT). The molecular structures were confirmed through various spectroscopic methods and X-ray diffraction, highlighting their physicochemical properties (Huang et al., 2021).
Chemical Reactions and Derivatives
- The reaction of pyridine with certain reagents to produce derivatives, including those similar to this compound, was studied. This reaction yields various products, demonstrating the compound's potential in creating diverse chemical structures (Stavber & Zupan, 1990).
- Another research focused on the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ol derivatives, illustrating the compound's potential in the creation of complex organic structures (Kobayashi et al., 2011).
Photocatalytic Activities
- The compound's derivatives were explored for their photocatalytic activities. This involves the study of ligands derived from pyridine-based compounds and their ability to catalyze reactions under light, a crucial aspect in materials science and environmental chemistry (Bachmann et al., 2013).
Structural and Crystallographic Properties
- Research on the crystal structure of related compounds, like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, provides insights into the molecular and crystalline structure of these pyridine-based compounds, which is valuable for understanding their chemical behavior (Percino et al., 2005).
Additional Applications
- The synthesis and study of pyrrolin-2-ones and their rearrangement reactions have been explored, indicating the potential of this compound derivatives in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Biochemical Pathways
The compound also contains a fluoropyridine moiety. Fluoropyridines are known for their interesting and unusual physical, chemical and biological properties . They are often used in the synthesis of biologically active compounds, including drugs .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Without specific studies on this compound, it’s difficult to predict its ADME properties. Both pyrrolidines and fluoropyridines are used in drug design due to their favorable pharmacokinetic properties .
Propriétés
IUPAC Name |
[1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-5-9(1-3-12-10)13-4-2-8(6-13)7-14/h1,3,5,8,14H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUIIPAPBHCWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid](/img/structure/B1474507.png)
